(E)-1-[4-(Ethylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine
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Overview
Description
(E)-1-[4-(Ethylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine is an organic compound characterized by its unique structure, which includes an ethylsulfanyl group and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Ethylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine typically involves a multi-step process. The initial step often includes the formation of the ethylsulfanyl phenyl derivative, followed by the introduction of the phenyldiazenyl group through a diazotization reaction. The final step involves the formation of the methanimine linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(Ethylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-[4-(Ethylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine is used as a precursor for the synthesis of more complex molecules. It serves as a building block in organic synthesis and material science.
Biology
In biological research, this compound is studied for its potential biological activity. It may act as a ligand in biochemical assays or as a probe in molecular biology experiments.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-[4-(Ethylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl group may participate in binding interactions, while the phenyldiazenyl group can influence the electronic properties of the compound. These interactions can modulate biological pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-(Methylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine
- (E)-1-[4-(Propylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine
Uniqueness
(E)-1-[4-(Ethylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
61734-85-8 |
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Molecular Formula |
C21H19N3S |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-(4-ethylsulfanylphenyl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C21H19N3S/c1-2-25-21-14-8-17(9-15-21)16-22-18-10-12-20(13-11-18)24-23-19-6-4-3-5-7-19/h3-16H,2H2,1H3 |
InChI Key |
APZFRYSZXPPACM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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